REACTION_CXSMILES
|
F[C:2](F)(F)[C:3]([OH:5])=[O:4].C(N(C(C)C)CC)(C)C.[C:17]12(C[C:28]([Cl:30])=[O:29])[CH2:26][CH:21]3[CH2:22][CH:23]([CH2:25][CH:19]([CH2:20]3)[CH2:18]1)[CH2:24]2.Cl[CH2:32][Cl:33]>CN(C)C=O>[C:17]12([CH2:2][C:3]([OH:5])=[O:4])[CH2:26][CH:21]3[CH2:22][CH:23]([CH2:25][CH:19]([CH2:20]3)[CH2:18]1)[CH2:24]2.[C:32]([Cl:33])(=[O:4])[C:28]([Cl:30])=[O:29]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)CC(=O)Cl
|
Name
|
|
Quantity
|
200 μL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
( I )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Boc-Arg(benzyloxycarbonyl)2 -Arg(benzyloxycarbonyl)2 -Pro-
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0.36 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
atom obtained in Example 9
|
Type
|
DISTILLATION
|
Details
|
distilled water mixture (95/5 by volume)
|
Type
|
CUSTOM
|
Details
|
The medium is then brought to dryness on a rotary evaporator (2.6 kPa, 45° C., 45 minutes) and 15 ml of distilled water
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
are then added to the medium
|
Type
|
CUSTOM
|
Details
|
The suspension obtained
|
Type
|
CUSTOM
|
Details
|
(96 hours)
|
Duration
|
96 h
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 50 μmol | |
AMOUNT: VOLUME | 50 μL |
Name
|
|
Type
|
product
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 200 μmol | |
AMOUNT: MASS | 38.8 mg |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 200 μmol | |
AMOUNT: VOLUME | 17.2 μL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
F[C:2](F)(F)[C:3]([OH:5])=[O:4].C(N(C(C)C)CC)(C)C.[C:17]12(C[C:28]([Cl:30])=[O:29])[CH2:26][CH:21]3[CH2:22][CH:23]([CH2:25][CH:19]([CH2:20]3)[CH2:18]1)[CH2:24]2.Cl[CH2:32][Cl:33]>CN(C)C=O>[C:17]12([CH2:2][C:3]([OH:5])=[O:4])[CH2:26][CH:21]3[CH2:22][CH:23]([CH2:25][CH:19]([CH2:20]3)[CH2:18]1)[CH2:24]2.[C:32]([Cl:33])(=[O:4])[C:28]([Cl:30])=[O:29]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)CC(=O)Cl
|
Name
|
|
Quantity
|
200 μL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
( I )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Boc-Arg(benzyloxycarbonyl)2 -Arg(benzyloxycarbonyl)2 -Pro-
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0.36 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
atom obtained in Example 9
|
Type
|
DISTILLATION
|
Details
|
distilled water mixture (95/5 by volume)
|
Type
|
CUSTOM
|
Details
|
The medium is then brought to dryness on a rotary evaporator (2.6 kPa, 45° C., 45 minutes) and 15 ml of distilled water
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
are then added to the medium
|
Type
|
CUSTOM
|
Details
|
The suspension obtained
|
Type
|
CUSTOM
|
Details
|
(96 hours)
|
Duration
|
96 h
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 50 μmol | |
AMOUNT: VOLUME | 50 μL |
Name
|
|
Type
|
product
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 200 μmol | |
AMOUNT: MASS | 38.8 mg |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 200 μmol | |
AMOUNT: VOLUME | 17.2 μL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |